molecular formula C12H12BrN3O2S B5761154 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No. B5761154
M. Wt: 342.21 g/mol
InChI Key: UHTCUPAOLRIPFA-UHFFFAOYSA-N
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Description

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB is a member of the benzamide family and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to act on multiple targets in cells, including ion channels, enzymes, and receptors. 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to modulate the activity of various ion channels, such as voltage-gated potassium channels and transient receptor potential channels, which play important roles in cellular signaling and homeostasis. 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has also been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and monoamine oxidase, which are involved in inflammation and neurotransmitter metabolism, respectively. Additionally, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to interact with several receptors, including GABA and adenosine receptors, which are involved in neurotransmission and neuromodulation.
Biochemical and Physiological Effects:
3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to exhibit various biochemical and physiological effects in cells and organisms. In cells, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been shown to reduce oxidative stress and inflammation, as well as modulate ion channel activity and neurotransmitter metabolism. In organisms, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to exhibit neuroprotective effects, reduce tumor growth, and inhibit bacterial and fungal growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields, which makes it a promising candidate for drug development. Additionally, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to exhibit low toxicity and good bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of using 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in lab experiments is its relatively low solubility in aqueous solutions, which may affect its efficacy and bioavailability.

Future Directions

There are several future directions for research on 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide. One area of interest is the development of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of the molecular targets and mechanisms of action of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, which may provide insights into its therapeutic potential. Additionally, further studies are needed to explore the potential applications of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in cancer research and infectious diseases.

Synthesis Methods

The synthesis of 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with ethyl hydrazinecarboxylate to form the intermediate product, which is then reacted with thiosemicarbazide to yield the final product, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide.

Scientific Research Applications

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation. In cancer research, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has shown promising anticancer activity by inducing apoptosis and inhibiting tumor growth. In infectious diseases, 3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been found to possess antibacterial and antifungal activities.

properties

IUPAC Name

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S/c1-3-10-15-16-12(19-10)14-11(17)7-4-5-9(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTCUPAOLRIPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

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